Ethyl 5-hydroxy-3-oxohexanoate
説明
Ethyl 5-hydroxy-3-oxohexanoate (C₈H₁₄O₄) is a β-ketoester with hydroxyl and ketone functionalities at positions 5 and 3, respectively. It is a chiral intermediate widely used in asymmetric synthesis, particularly for pharmaceuticals like statins (e.g., rosuvastatin) and natural products such as (–)-callystatin . Its enantiopure forms (R or S) are synthesized via enzymatic reduction of 3,5-dioxohexanoate derivatives using alcohol dehydrogenases (e.g., LbADH from Lactobacillus brevis), achieving >99% enantiomeric excess (ee) .
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
ethyl 5-hydroxy-3-oxohexanoate |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(11)5-7(10)4-6(2)9/h6,9H,3-5H2,1-2H3 |
InChIキー |
NAIPECNNHCELIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)CC(C)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxy-3-oxohexanoate can be synthesized through various methods, including biocatalytic reduction and chemical synthesis. One common method involves the reduction of ethyl 5-oxohexanoate using alcohol dehydrogenases (ADHs) in the presence of cofactors such as NADH or NADPH . This biocatalytic process is favored for its high chemo-, regio-, and stereoselectivity.
Industrial Production Methods: In industrial settings, the production of ethyl 5-hydroxy-3-oxohexanoate often involves the use of isolated enzymes or whole cells exhibiting ketone-reducing activity . The process parameters, such as conversion, yield, and enantiomeric excess, are optimized to achieve high efficiency and selectivity.
化学反応の分析
Types of Reactions: Ethyl 5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4
類似化合物との比較
Ethyl 5-Oxohexanoate (Ethyl 4-Acetylbutyrate)
- Structure : C₈H₁₄O₃; lacks the hydroxyl group at position 3.
- Key Properties :
- Applications : Primarily used as a flavoring agent and synthetic precursor for esters in fragrances .
- Contrast: The absence of the hydroxyl group reduces its utility in stereoselective pharmaceutical synthesis compared to Ethyl 5-hydroxy-3-oxohexanoate.
tert-Butyl (R)-6-Chloro-5-Hydroxy-3-Oxohexanoate
- Structure : C₁₁H₁₇ClO₅; features a tert-butyl ester and chlorine substituent at position 4.
- Applications : Key intermediate in the synthesis of (–)-callystatin and semi-vioxanthin, showcasing its role in complex natural product assembly .
- Contrast : The tert-butyl group enhances steric protection of the ester, improving stability during reactions, unlike the ethyl ester variant .
Ethyl 5-Methyl-2-Isopropyl-3-Oxohexanoate
- Structure : C₁₂H₂₂O₃; branched with methyl and isopropyl groups.
- Key Properties :
- Contrast: The branched alkyl chain reduces reactivity at the ketone site, making it less suitable for enzymatic reductions compared to Ethyl 5-hydroxy-3-oxohexanoate.
tert-Butyl (R)-6-((tert-Butyldimethylsilyl)Oxy)-5-Hydroxy-3-Oxohexanoate
- Structure : C₁₇H₃₄O₅Si; incorporates a silyl-protected hydroxyl group.
- Applications : Intermediate in rosuvastatin synthesis; the silyl group protects the hydroxyl during multi-step reactions .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for producing Ethyl 5-hydroxy-3-oxohexanoate, and how can reaction conditions be optimized?
- Methodological Answer : Ethyl 5-hydroxy-3-oxohexanoate is synthesized via β-keto ester intermediates. A scalable approach involves chain elongation of (S)-malic acid derivatives using tert-butyl acetate enolates, followed by catalytic hydrogenation. For stability, ethyl esters (e.g., 2b in ) are preferred over tert-butyl analogs due to their distillability. Key optimization steps include controlling enolate stoichiometry (3–5 equivalents) and selecting Ru(II) catalysts (e.g., Ru[(R)-Tol-BINAP]Cl₂ with AcONa) for stereoselective hydrogenation .
Q. How can researchers characterize Ethyl 5-hydroxy-3-oxohexanoate and verify its purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the presence of hydroxyl (δ ~2.5 ppm) and ketone (δ ~210 ppm) groups.
- IR spectroscopy to identify β-keto ester carbonyl stretches (~1740 cm⁻¹).
- Chiral HPLC or polarimetry to assess enantiomeric excess, critical for applications in asymmetric synthesis .
- Distillation (for ethyl esters) or recrystallization to isolate high-purity fractions .
Q. What are the primary applications of Ethyl 5-hydroxy-3-oxohexanoate in organic synthesis?
- Methodological Answer : This compound serves as a chiral building block for:
- Natural product synthesis : Intermediate in (–)-callystatin and semi-vioxanthin production via hydroxyl-directed stereochemical control .
- Pharmaceutical precursors : Statin derivatives (e.g., syn-6 in ) through stereoselective hydrogenation .
- Non-natural bioactive molecules : Anti-leishmanial and cytotoxic agents via functional group transformations (e.g., oxidation, substitution) .
Advanced Research Questions
Q. How do stereochemical challenges arise during the hydrogenation of Ethyl 5-hydroxy-3-oxohexanoate derivatives, and what strategies mitigate them?
- Methodological Answer : The β-keto ester moiety in compounds like 2b ( ) introduces competing syn/anti diastereomer formation during hydrogenation. Key strategies include:
- Catalyst selection : Ru(II) complexes with chiral ligands (e.g., BINAP) enhance syn-selectivity (syn/anti ratio = 2.3 with achiral RuCl₂(PPh₃)₃) .
- Solvent polarity : Polar solvents (e.g., THF) favor Ru(II) activity, while non-polar solvents (e.g., toluene) enhance Rh(I) performance .
- Substrate/catalyst ratio : A 1000:1 ratio minimizes side reactions and maximizes yield of optically pure syn-6 .
Q. What catalytic systems are most effective for enantioselective reductions of Ethyl 5-hydroxy-3-oxohexanoate derivatives in multiphase bioreactors?
- Methodological Answer : Enzymatic reductions (e.g., alcohol dehydrogenases) in multiphase systems improve enantioselectivity for δ-hydroxy-β-ketoesters. Key parameters:
- Enzyme immobilization on hydrophobic supports to stabilize activity in organic-aqueous interfaces .
- Co-factor recycling systems (e.g., NADH/NAD⁺) coupled with glucose dehydrogenase for continuous reduction .
Q. How can researchers resolve contradictions in stereochemical outcomes reported for Ethyl 5-hydroxy-3-oxohexanoate derivatives?
- Methodological Answer : Discrepancies often arise from solvent-catalyst interactions or competing reaction pathways. Systematic approaches include:
- Replicating conditions : Compare results using identical catalysts (e.g., Rh(I) vs. Ru(II)) and solvents .
- Computational modeling : DFT studies to predict transition-state geometries and diastereomer preferences.
- Cross-validation : Use multiple analytical methods (e.g., X-ray crystallography, NOESY NMR) to confirm configurations .
Data-Driven Research Considerations
Q. What statistical methods are appropriate for analyzing reaction yield and enantiomeric excess data in Ethyl 5-hydroxy-3-oxohexanoate synthesis?
- Methodological Answer :
- Multivariate regression to model yield dependencies on variables like temperature, catalyst loading, and solvent polarity.
- ANOVA to assess significance of ligand chirality (e.g., R- vs. S-BINAP) on enantioselectivity .
- Error analysis : Report standard deviations for triplicate runs and use Grubbs’ test to identify outliers in HPLC-measured enantiomeric excess .
Table: Comparison of Catalysts for Hydrogenation of Ethyl 5-hydroxy-3-oxohexanoate Derivatives
| Catalyst System | Solvent | syn/anti Ratio | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Ru[(R)-Tol-BINAP]Cl₂ + AcONa | THF | 100:0 (syn) | >99 | |
| Rh(I)-(S)-BINAP | Toluene | 1:1.2 | 85 | |
| RuCl₂(PPh₃)₃ | Ethanol | 2.3:1 | N/A (achiral) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
